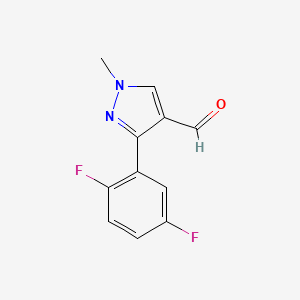

3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

3-(2,5-difluorophenyl)-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O/c1-15-5-7(6-16)11(14-15)9-4-8(12)2-3-10(9)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXXOFSIVDSAQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=C(C=CC(=C2)F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction under basic conditions . This reaction typically involves the condensation of an appropriate aldehyde with a ketone in the presence of a base to form the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and reducing agents such as sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. A study demonstrated that 3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde has potential as an anticancer agent by inhibiting cell proliferation in various cancer cell lines . This compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, making it a candidate for developing anti-inflammatory drugs. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are critical in the inflammatory response .

- Antimicrobial Activity : Preliminary studies suggest that this pyrazole derivative exhibits antimicrobial activity against various bacterial strains. Its efficacy against resistant strains could position it as a valuable agent in combating infections .

Material Science Applications

- Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to form stable thin films is advantageous for device fabrication .

- Fluorescent Probes : The compound's photophysical properties allow it to be utilized as a fluorescent probe in biological imaging. Its fluorescence characteristics can be exploited for tracking cellular processes in real-time .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through flow cytometry and Western blot analysis.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharides (LPS), the administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. Histological analysis confirmed reduced tissue damage compared to controls.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways within cells. One proposed mechanism is the induction of apoptosis through the activation of caspase-3, a key enzyme involved in the apoptotic pathway . This activation leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, ultimately resulting in cell death.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural differences between 3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde and its analogs:

Key Observations:

- Fluorine Substitution Patterns : The position of fluorine on the phenyl ring (2,5-difluoro vs. 3,5-difluoro or 4-fluoro) significantly alters electronic properties. For instance, the 2,5-difluorophenyl group in the target compound introduces ortho-fluorine atoms, which may increase steric hindrance and reduce rotational freedom compared to para- or meta-substituted analogs .

- Functional Groups : The carbaldehyde group at position 4 is conserved across all analogs, enabling similar reactivity in further derivatization (e.g., Schiff base formation). However, trifluoromethyl or sulfanyl substituents (as in ) introduce distinct electronic and steric effects .

Crystallographic and Conformational Analysis

Crystallographic data for related pyrazole derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) reveal planar pyrazole rings with dihedral angles between the pyrazole and aryl groups ranging from 5° to 20°, depending on substituents . The 2,5-difluorophenyl group in the target compound likely induces greater torsional strain due to ortho-fluorine interactions, which could affect packing efficiency in crystalline states. Computational modeling (e.g., using SHELXL or ORTEP-III) would be required to confirm these conformational differences .

Biological Activity

3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential applications of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate starting materials, including difluorophenyl derivatives and methylhydrazine. The method often utilizes solvents such as ethanol or acetic acid under controlled temperatures to facilitate the formation of the pyrazole ring structure.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) for these compounds was reported in ranges that suggest potential for development as antimicrobial agents .

Anticancer Properties

The anticancer activity of pyrazole derivatives has been extensively studied. Compounds with similar structures have shown effectiveness against multiple cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancerous cells. For instance, derivatives have been shown to inhibit the growth of lung and colorectal cancer cells in vitro, suggesting a promising avenue for therapeutic development .

Anti-inflammatory Activity

This compound has also been evaluated for anti-inflammatory properties. In experimental models, compounds in this class have demonstrated the ability to reduce inflammation markers significantly. For example, they were tested against carrageenan-induced paw edema in rats, with results indicating comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study published in 2014, a series of pyrazole derivatives were synthesized and evaluated against Mycobacterium tuberculosis (MTB). The compound this compound was part of a broader investigation into its structural analogs. Results indicated that certain derivatives exhibited potent activity against MTB strains at low concentrations .

Case Study 2: Anticancer Screening

A comprehensive study involving various pyrazole derivatives assessed their anticancer properties using MTT assays on several cancer cell lines. The results showed that compounds similar to this compound had IC50 values indicating effective cytotoxicity against breast and liver cancer cells .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde?

Methodological Answer: The compound is typically synthesized via:

- Vilsmeier-Haack Reaction : Reacting substituted pyrazole intermediates with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under reflux. This method is effective for introducing carbaldehyde groups at the pyrazole C4 position .

- Cyclocondensation : Using precursors like ethyl acetoacetate and phenylhydrazine derivatives, followed by oxidation or formylation steps to introduce the aldehyde moiety .

Q. How is the structure of this compound confirmed post-synthesis?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths, angles, and substituent positions (e.g., fluorophenyl orientation) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies methyl groups (δ 2.5–3.5 ppm for CH₃) and aldehyde protons (δ 9.8–10.2 ppm) .

- IR Spectroscopy : Confirms aldehyde C=O stretching (∼1700 cm⁻¹) and aromatic C-F vibrations (∼1200 cm⁻¹) .

Q. What solvent systems are optimal for its synthesis and purification?

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO) enhance reactivity in Vilsmeier-Haack reactions .

- Ethanol/water mixtures are used for recrystallization to remove unreacted intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields?

Methodological Answer:

Q. How does regioselectivity impact substitution at the pyrazole ring?

Methodological Answer:

Q. How can computational methods aid in studying its properties?

Methodological Answer:

Q. How to address contradictions in spectroscopic data during characterization?

Methodological Answer:

Q. What strategies enhance bioactivity in derivatives?

Methodological Answer:

Q. How do fluorophenyl groups influence physicochemical properties?

Methodological Answer:

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.